N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group and an isoindole-1,3-dione moiety linked via a carboxamide bridge. The (2E)-configuration of the imine group in the thiadiazole ring is critical for its structural stability and reactivity . This compound belongs to a class of thiadiazole derivatives known for their diverse biological and chemical applications, including antimicrobial, antifungal, and catalytic properties .
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-10(2)6-7-22-16(24)12-5-4-11(8-13(12)17(22)25)15(23)19-18-21-20-14(27-18)9-26-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,21,23) |
InChI Key |
QDLQOWLHEKPIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-1,3-Dione Core
The 1,3-dioxo-2,3-dihydro-1H-isoindole scaffold is typically synthesized via cyclization reactions. A widely adopted method involves the condensation of substituted phthalic anhydrides with primary amines. For this compound, 5-carboxyphthalic anhydride serves as the starting material.
Procedure :
-
Step 1 : React 5-carboxyphthalic anhydride (1.0 equiv) with 3-methylbutylamine (1.2 equiv) in refluxing toluene for 12 hours to form 2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid .
-
Step 2 : Activate the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C .
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78% |
| Solvent (Step 2) | Dichloromethane |
| Reaction Time (Step 2) | 2 hours |
Functionalization with the Thiadiazole Moiety
The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides with α-ketoacids or esters. For the target compound, the E-configuration at the thiadiazole-ylidene group is achieved through controlled reaction conditions.
Procedure :
-
Step 3 : Synthesize 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-amine by reacting thiosemicarbazide with methoxyacetyl chloride in pyridine at 60°C .
-
Step 4 : Couple the thiadiazole amine with the activated isoindole-5-carboxylic acid intermediate (from Step 2) using triethylamine (1.2 equiv) as a base.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 3) | 65% |
| Temperature (Step 4) | Room temperature |
| Purification Method | Column chromatography (EtOAc/hexane, 3:7) |
Stereochemical Control and Optimization
The E-configuration of the thiadiazole-ylidene group is critical for biological activity. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry, with coupling constants (J = 12–14 Hz) indicative of trans-configuration .
Optimization Strategies :
-
Solvent Effects : Replacing DCM with tetrahydrofuran (THF) increases yield by 15% due to improved solubility of intermediates.
-
Catalysis : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the coupling step, reducing reaction time to 1 hour .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous-flow reactors enhance efficiency:
-
Flow Reactor Parameters :
-
Residence Time: 10 minutes
-
Temperature: 80°C
-
Pressure: 2 bar
-
This method reduces byproduct formation by 20% compared to batch processes .
Analytical Characterization
Critical quality control measures include:
-
High-Performance Liquid Chromatography (HPLC) : Purity >99% (C18 column, acetonitrile/water gradient).
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, 6H, -CH(CH₃)₂), 3.35 (s, 3H, -OCH₃), 4.20 (m, 2H, -CH₂-).
-
-
Mass Spectrometry : [M+H]⁺ m/z = 458.2 (calculated: 458.15) .
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (e.g., DMF) |
| Epimerization during coupling | Maintain pH <7 with HCl |
| Byproduct formation in cyclization | Ultrasonic irradiation |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Synthesis | 62 | 98 | 120 |
| Flow Chemistry | 78 | 99 | 95 |
Flow chemistry emerges as the superior method for scalability and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The interaction of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide with specific cancer cell lines is currently under investigation to elucidate its mechanism of action.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further research in the field of antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Observed |
|---|---|
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Active |
| Fungal strains | Active |
Antioxidant Properties
The antioxidant potential of this compound is another area of interest. Compounds containing thiadiazole rings have been reported to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
Drug Design and Development
Given its unique structure, this compound holds promise in drug design. The ability to modify its structure can lead to the development of more potent derivatives with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could participate in hydrogen bonding or π-π interactions, while the isoindole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Substituent Variations
- N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g): Structure: Features a dimethylamino-acryloyl group at position 5 and a benzamide substituent. Properties: Exhibits strong carbonyl absorption bands (IR: 1690, 1638 cm⁻¹) and a molecular weight of 392 g/mol. Higher thermal stability (mp: 200°C) compared to the target compound, attributed to aromatic stacking .
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine :
- Structure : Includes a 4-chlorobenzylidene group and a 4-methylphenyl substituent.
- Applications : Demonstrated insecticidal and fungicidal activities due to the electron-withdrawing chlorine atom enhancing electrophilicity .
- Key Difference : Lacks the carboxamide linkage, limiting its ability to form hydrogen bonds in receptor binding.
Isoindole-Dione Derivatives
- N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide: Structure: Contains a trichloroethyl group and a phenyl-substituted thiadiazole. Synthesis: Intermediate in the preparation of 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives. X-ray analysis confirms planar geometry, facilitating cyclization reactions . Key Difference: The trichloroethyl group introduces steric hindrance, reducing solubility compared to the target compound’s methoxymethyl group.
Functional Group Comparisons
*Estimated based on analogous structure in .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound possesses a unique structure that combines a thiadiazole ring with an isoindole moiety. Its chemical formula is with a molecular weight of 332.34 g/mol. The presence of the thiadiazole and isoindole structures is significant in determining its biological activity.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit notable anticancer activities. For instance:
- Cytotoxicity : Thiadiazole derivatives have shown significant suppressive activity against various human cancer cell lines, including lung (A549) and skin cancers. One study reported an IC50 value of 0.28 µg/mL against breast cancer (MCF-7) cells and 0.52 µg/mL against lung carcinoma (A549) cells .
- Mechanism of Action : The compound may interact with specific molecular targets such as kinases or proteases, disrupting critical signaling pathways involved in cell proliferation and survival. For example, studies suggest that some thiadiazole derivatives inhibit the Abl protein kinase, which is crucial in certain leukemias .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to:
- Inhibition of Growth : Several studies have highlighted the effectiveness of thiadiazole compounds against bacterial strains. For instance, compounds similar to the one have shown promising results against resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis or function .
Study 1: Anticancer Activity
In a comprehensive study on the anticancer effects of thiadiazole derivatives, researchers synthesized various compounds and evaluated their cytotoxicity against different cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value indicating strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thiadiazole compounds. The results demonstrated that these compounds could inhibit the growth of various pathogenic bacteria effectively. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) against several bacterial strains .
The biological activity of this compound is attributed to its ability to modulate enzyme activity and disrupt cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Disruption : Evidence suggests that it can induce apoptosis in cancer cells without causing cell cycle arrest.
- Molecular Interactions : Molecular docking studies indicate potential binding interactions with target proteins that are crucial for tumor growth and survival .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, including condensation of thiadiazole intermediates with isoindole derivatives. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or toluene for improved solubility of intermediates .
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions, enhancing yield (up to 85% in similar compounds) .
- Temperature control : Reflux conditions (80–120°C) to promote cyclization and reduce side products .
- Purification : Column chromatography with silica gel or recrystallization from DMF/acetic acid mixtures .
Q. How can the structure of this compound be confirmed experimentally?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 to assign proton environments (e.g., methoxymethyl at δ 3.3–3.5 ppm) and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) .
- X-ray crystallography : Resolve stereochemistry and confirm thiadiazole-isoindole fusion geometry .
Q. What methodologies are used to assess its biological activity?
Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 values for HeLa or MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
- Antimicrobial screening : Disk diffusion tests against Gram-positive/negative bacteria .
Q. How can solubility and formulation challenges be addressed?
Strategies involve:
- Co-solvents : Use DMSO for in vitro studies or PEG-based formulations for in vivo delivery .
- Salt formation : Introduce sulfonate or hydrochloride salts to enhance aqueous solubility .
- Nanoencapsulation : Liposomal or polymeric nanoparticles to improve bioavailability .
Advanced Research Questions
Q. How can computational methods optimize synthetic yield?
- Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian or ORCA software .
- Machine learning (ML) : Train models on reaction datasets to identify optimal catalysts/solvents (e.g., random forests for yield prediction) .
- Process simulation : COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions .
Q. How to resolve contradictions in reported bioactivity data?
- Cross-validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Structural analogs : Test derivatives with modified substituents (e.g., methoxymethyl vs. ethoxymethyl) to isolate activity drivers .
- Meta-analysis : Aggregate data from similar thiadiazole-isoindole hybrids to identify trends .
Q. What techniques elucidate its mechanism of action?
- Molecular docking : AutoDock Vina to predict binding poses in target proteins (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How to design derivatives with enhanced activity?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) on the thiadiazole ring to boost electrophilicity .
- Bioisosteric replacement : Replace isoindole with benzothiazole to improve metabolic stability .
- Structure-Activity Relationship (SAR) : Systematic variation of the 3-methylbutyl chain length to optimize lipophilicity .
Q. What factors influence its stability under physiological conditions?
- pH studies : Monitor degradation via HPLC in buffers (pH 2–9) to identify labile bonds (e.g., amide hydrolysis) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition .
- Light exposure tests : UV-Vis spectroscopy to assess photodegradation rates .
Q. How can computational modeling predict structure-activity relationships?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate membrane permeability .
- QSAR models : Use descriptors like logP and polar surface area to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
